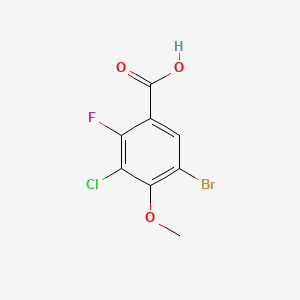
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid
Beschreibung
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid is an aromatic compound with the molecular formula C8H5BrClFO3 This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzoic acid core
Eigenschaften
Molekularformel |
C8H5BrClFO3 |
|---|---|
Molekulargewicht |
283.48 g/mol |
IUPAC-Name |
5-bromo-3-chloro-2-fluoro-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H5BrClFO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,1H3,(H,12,13) |
InChI-Schlüssel |
QGDIMFOEGKVCPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1Cl)F)C(=O)O)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid typically involves multiple steps, including halogenation and esterification reactions. A common starting material is dimethyl terephthalate, which undergoes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using cost-effective and readily available raw materials. The process involves optimizing reaction conditions to achieve high yields and purity. For example, the preparation can be run successfully on approximately 70 kg/batch with a total yield of 24% .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) can oxidize the methoxy group to a carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the nitro groups to amines.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid, while nucleophilic substitution can produce various substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methoxy group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is a key intermediate in the synthesis of SGLT2 inhibitors.
2-Bromo-4-fluorobenzoic acid: Used in the synthesis of various organic compounds.
5-Bromo-4-chloro-2-methoxybenzoic acid: Similar in structure but with different substitution patterns.
Uniqueness: 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


